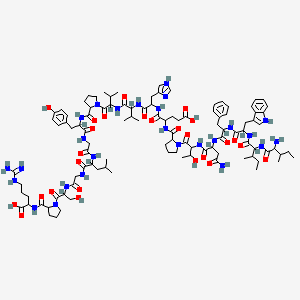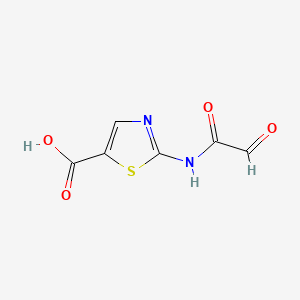
2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, known for its aromatic properties and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones, leading to the formation of the thiazole ring. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like methanol or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, like amines or thiols, are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of hypoxanthine to uric acid. This inhibition can reduce uric acid levels in the body, making it a potential treatment for gout . The compound’s ability to interact with various enzymes and receptors also underlies its antimicrobial and anticancer activities .
Comparison with Similar Compounds
- Thiazole-4-carboxylic acid
- Thiazole-2-carboxylic acid
- 2-Aminothiazole-5-carboxylic acid
Comparison: 2-(Oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct biological activities. Compared to thiazole-4-carboxylic acid and thiazole-2-carboxylic acid, the presence of the oxoacetamido group enhances its enzyme inhibitory properties. Additionally, the compound’s structure allows for various chemical modifications, making it a versatile scaffold for drug development .
Properties
CAS No. |
172481-16-2 |
|---|---|
Molecular Formula |
C6H4N2O4S |
Molecular Weight |
200.168 |
IUPAC Name |
2-(oxaldehydoylamino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H4N2O4S/c9-2-4(10)8-6-7-1-3(13-6)5(11)12/h1-2H,(H,11,12)(H,7,8,10) |
InChI Key |
VOOFZRKNWNMYEC-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=N1)NC(=O)C=O)C(=O)O |
Synonyms |
5-Thiazolecarboxylicacid,2-[(oxoacetyl)amino]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



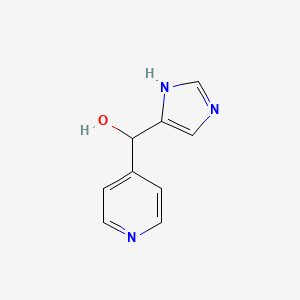
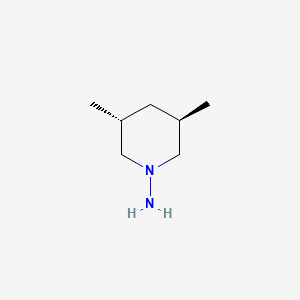

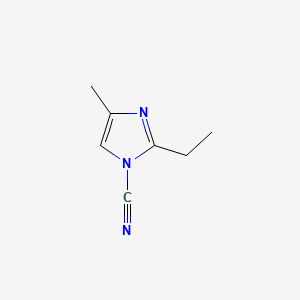
![4-[(S)-Cyano(hydroxy)methyl]phenyl acetate](/img/structure/B575312.png)

![5-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B575318.png)
![Methyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B575323.png)
